Calicheamicin T

Description

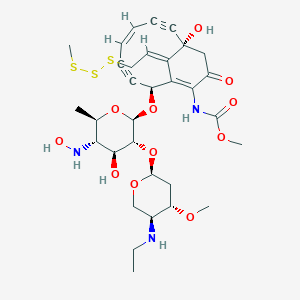

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

142518-72-7 |

|---|---|

Molecular Formula |

C32H43N3O11S3 |

Molecular Weight |

741.9 g/mol |

IUPAC Name |

methyl N-[(1S,4Z,8S,13E)-8-[(2R,3R,4S,5S,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxyamino)-6-methyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C32H43N3O11S3/c1-6-33-20-17-43-24(15-23(20)41-3)46-29-28(37)26(35-40)18(2)44-30(29)45-22-11-9-7-8-10-13-32(39)16-21(36)27(34-31(38)42-4)25(22)19(32)12-14-48-49-47-5/h7-8,12,18,20,22-24,26,28-30,33,35,37,39-40H,6,14-17H2,1-5H3,(H,34,38)/b8-7-,19-12+/t18-,20+,22+,23+,24+,26-,28+,29-,30+,32-/m1/s1 |

InChI Key |

VEFPOVNUQXCEDD-DKGFZUBBSA-N |

SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O |

Synonyms |

calicheamicin T |

Origin of Product |

United States |

Historical Context and Classification of Calicheamicin T

Discovery and Isolation of the Calicheamicin (B1180863) Family of Enediyne Antibiotics

The calicheamicin family of antibiotics was first discovered and isolated in the mid-1980s wikipedia.orgadcreview.comadcreview.comebi.ac.ukadcreview.comsrce.hrwikipedia.org. These compounds were identified in fermentation broths of the actinomycete bacterium Micromonospora echinospora, specifically isolated from chalky soil samples collected in Kerrville, Texas, from areas known as "caliche pits" wikipedia.orgebi.ac.ukmedkoo.com. The initial isolation and subsequent structural elucidation of these potent compounds were significantly contributed to by researchers such as George Ellestad, Janis Upeslacis, and Philip Hamann, who were later recognized by the American Chemical Society for their work adcreview.comadcreview.comadcreview.com.

The calicheamicin family is characterized by its classification as enediyne antitumor antibiotics wikipedia.orgebi.ac.uksrce.hrwikipedia.orgmedkoo.comnih.govacs.orgoup.comnih.govpnas.orgtargetmol.comasm.orgmedchemexpress.comnih.govchemicalbook.com. Among the various members identified, Calicheamicin γ1 emerged as the most notable and extensively studied due to its exceptional potency and antitumor activity wikipedia.orgebi.ac.ukoup.com. The discovery of the calicheamicin family marked a pivotal moment in the development of novel chemotherapeutic agents, paving the way for their eventual use in targeted cancer therapies, particularly through antibody-drug conjugates (ADCs) wikipedia.orgadcreview.comadcreview.comadcreview.comoup.comasm.org.

Structural Elucidation and Classification of Calicheamicin T within Enediyne Natural Products

Enediyne natural products are a diverse group of compounds defined by a core structure featuring a 1,5-diyne-3-ene system embedded within either a nine- or ten-membered carbocyclic ring ebi.ac.uknih.govpnas.orgasm.orgresearchgate.net. This unique structural motif, often referred to as the "warhead," is central to their potent biological activity, particularly their ability to cleave DNA srce.hrnih.govacs.orgnih.gov.

This compound is recognized as a truncated derivative of the calicheamicin family nih.govaacrjournals.orgebi.ac.uk. While the complete calicheamicin structure, exemplified by Calicheamicin γ1, comprises a complex arrangement including the enediyne core, a methyl trisulfide "triggering" group, a substituted aromatic ring, and an extensive oligosaccharide chain, this compound is characterized by a reduction in the length of its carbohydrate moiety srce.hrnih.govnih.gov. Specifically, research indicates that this compound possesses a shorter oligosaccharide chain compared to Calicheamicin γ1 nih.govebi.ac.uk. Despite this truncation, the presence of the initial sugars is sufficient to facilitate the binding of the aglycone (the non-sugar part of the molecule) to the minor groove of DNA nih.govebi.ac.uk.

The mechanism of action common to enediynes involves an activation step, typically through the reduction of the trisulfide moiety. This activation triggers a Bergman cyclization, leading to the formation of a highly reactive 1,4-didehydrobenzene diradical intermediate. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in DNA strand scission wikipedia.orgsrce.hrmedkoo.comnih.gov.

Comparative Analysis of this compound with Calicheamicin γ1 and Related Enediynes

The calicheamicin family, and enediynes in general, are distinguished by their extraordinary potency, often exhibiting cytotoxicity at picomolar concentrations srce.hrnih.govoup.comasm.orgpsu.edu. This high potency, however, is accompanied by a lack of selectivity, meaning they can damage healthy cells as effectively as cancerous ones, necessitating targeted delivery strategies such as antibody-drug conjugates (ADCs) for clinical application wikipedia.orgadcreview.comadcreview.comebi.ac.ukadcreview.comwikipedia.orgnih.govoup.comasm.orgmedchemexpress.com.

Calicheamicin γ1 vs. This compound: Calicheamicin γ1 is a 10-membered enediyne known for its highly specific DNA cleavage wikipedia.orgebi.ac.ukoup.comnih.govebi.ac.ukpnas.org. This specificity is attributed to its complete oligosaccharide chain, which plays a crucial role in recognizing and binding to particular DNA sequences within the minor groove medkoo.comnih.govpnas.org. In contrast, this compound, being a truncated derivative, cleaves DNA in a double-stranded fashion but exhibits non-selective binding and cleavage nih.govebi.ac.uk. This suggests that while the initial sugar units in this compound are sufficient for binding, the full complement of sugars in Calicheamicin γ1 is essential for conferring sequence-specific recognition and cleavage nih.govebi.ac.ukpnas.org. The specificity of Calicheamicin γ1 likely reflects an "induced fit" mechanism, allowing it to recognize both A·T and G·C-rich sequences, making it an unusual minor-groove binder nih.govebi.ac.uk.

Related Enediynes: The enediyne class encompasses other notable compounds, broadly categorized by the size of their carbocyclic core:

Nine-membered enediynes: These include compounds like Neocarzinostatin (NCS) and C-1027. NCS is often found as a chromoprotein, where a protein moiety stabilizes and transports the enediyne chromophore wikipedia.orgnih.govoup.comresearchgate.net. C-1027 is also known for its remarkable potency wikipedia.orgnih.govoup.comresearchgate.net.

Ten-membered enediynes: Besides the calicheamicin family, this group includes Esperamicin, which shares structural similarities with calicheamicins wikipedia.orgebi.ac.ukpnas.org. Dynemicins and Tiancimycins are also members of this subclass, often featuring an anthraquinone (B42736) moiety fused to the enediyne core pnas.orgasm.orgresearchgate.net.

The development of enediynes as therapeutic agents has largely focused on their use as payloads in ADCs, leveraging the targeting capabilities of antibodies to deliver these potent cytotoxins specifically to cancer cells wikipedia.orgadcreview.comadcreview.comebi.ac.ukadcreview.comwikipedia.orgnih.govoup.comasm.orgmedchemexpress.com. The inherent cytotoxicity of the enediyne core, coupled with the specific binding interactions mediated by the attached moieties, makes them powerful tools in oncology research and development.

Compound List

Calicheamicin

this compound

Calicheamicin γ1

Calicheamicin γ1I

Esperamicin

Dynemicin

Neocarzinostatin (NCS)

C-1027

Tiancimycins

Micromonospora echinospora

Molecular Mechanisms of Calicheamicin T Dna Interaction and Cleavage

DNA Recognition and Binding Preferences of Calicheamicin (B1180863) T

The interaction of calicheamicin T with DNA is a highly specific process primarily driven by its carbohydrate moiety, which recognizes and binds to the minor groove of the DNA double helix. pnas.orgwikipedia.org This recognition is not solely based on the DNA sequence but is also influenced by the structural and dynamic properties of the DNA. mit.edu

This compound demonstrates a clear affinity for the minor groove of DNA. nih.govnih.gov This binding is a non-covalent interaction. mit.edu The extended aryltetrasaccharide portion of the calicheamicin molecule is responsible for anchoring the entire structure within the minor groove. pnas.orgnih.gov This positioning is critical as it places the enediyne "warhead" in close proximity to the DNA backbone, facilitating the subsequent cleavage reaction. pnas.orgsrce.hr The width and accessibility of the minor groove play a key role; a reduction in either can suppress the drug-induced DNA cleavage. pnas.org

The carbohydrate portion of calicheamicin is the primary determinant of its DNA sequence selectivity. core.ac.uknih.gov This oligosaccharide tail is largely responsible for the molecule's preference for certain DNA sequences. core.ac.uk While initially thought to primarily recognize oligopyrimidine sequences containing G-C base pairs, it is now known that calicheamicins also efficiently cleave at A-T rich tracts. nih.govnih.gov This suggests a more complex recognition process than simple sequence readout. The rigidity of the carbohydrate structure is thought to force the DNA to adapt to its shape, indicating that sequence-dependent DNA flexibility is a significant factor in the selectivity. core.ac.uk The interaction is so specific that the synthetic oligosaccharide moiety alone can inhibit the binding of transcription factors to DNA in a sequence-selective manner. nih.gov

A key distinction between this compound and its parent compound, calicheamicin γ1, lies in their DNA cleavage specificity. This compound, which is a truncated derivative, cleaves DNA non-selectively. nih.govnih.gov In contrast, calicheamicin γ1 exhibits a high degree of sequence specificity. nih.govnih.govresearchgate.net This difference highlights the critical role of the complete oligosaccharide chain in directing the molecule to specific DNA sequences. The fact that this compound still cleaves DNA in a double-stranded fashion indicates that the first two sugar units are sufficient for minor groove binding, but the full carbohydrate structure is necessary for precise targeting. nih.govnih.gov The synthetic core aglycone, known as calicheamicinone (B156449), also binds and cleaves DNA without sequence selectivity and with lower efficiency than the natural compound. nih.govpnas.org

Table 1: Comparison of DNA Cleavage Properties

| Feature | This compound | Calicheamicin γ1 | Calicheamicinone |

| DNA Cleavage | Yes | Yes | Yes |

| Cleavage Type | Double-stranded | Double-stranded | Double-stranded (less efficient) |

| Sequence Specificity | Non-selective | High | Non-selective |

| Minor Groove Binding | Yes | Yes | Yes |

The binding of calicheamicin to DNA is not a simple lock-and-key interaction but rather involves an "induced fit" mechanism. nih.govnih.gov This is supported by the observation that calicheamicin can bind to both G-C-rich and A-T-rich sequences, which have different local DNA conformations. nih.govnih.gov The drug does not simply recognize a pre-existing DNA shape but rather binds preferentially to sequences that can be easily bent or distorted to maximize favorable interactions. mit.edu This induced-fit model proposes that the energetic cost of distorting the DNA into a conformation that complements the drug is a key determinant of binding specificity. core.ac.ukresearchgate.net Furthermore, the binding of calicheamicin can allosterically affect the binding of other molecules, such as transcription factors, by altering the DNA conformation. pnas.orgaps.org

The stability of the this compound-DNA complex is maintained by a network of intermolecular interactions. These include hydrophobic interactions and van der Waals contacts between the drug and the floor and walls of the minor groove. stackexchange.compnas.org Hydrogen bonds also play a role in the specific recognition process. pnas.orgnih.gov For instance, in the complex of calicheamicin γ1 with its target sequence, the thio-sugar ring (B) and the aromatic ring (C) of the oligosaccharide make direct contact with the DNA bases. stackexchange.com The S-carbonyl linker bridges the minor groove, making van der Waals contacts with the opposing walls. stackexchange.com These multiple, relatively weak interactions collectively contribute to the high affinity and specificity of the binding.

Enediyne Core Activation and Cyclization in DNA Proximity

Once bound to the minor groove of DNA, the enediyne core of this compound must be activated to initiate DNA cleavage. wikipedia.orgsrce.hr This activation is a critical step in its mechanism of action.

The activation process is triggered by a nucleophilic attack, often by cellular thiols like glutathione, on the trisulfide group within the calicheamicin molecule. nih.govadcreview.comacs.org This initial reaction sets off a cascade of intramolecular events. The resulting thiolate attacks an adjacent α,β-unsaturated ketone, leading to a significant change in the molecule's geometry. adcreview.com This structural rearrangement increases the strain on the 10-membered enediyne ring, bringing the two acetylene (B1199291) groups closer together. srce.hradcreview.com

This proximity facilitates a Bergman cyclization reaction, a process that transforms the enediyne into a highly reactive 1,4-didehydrobenzene diradical. wikipedia.orgsrce.hrsmu.edu Because this activation occurs while the molecule is tightly bound to the DNA minor groove, the newly formed diradical is perfectly positioned to abstract hydrogen atoms from the sugar-phosphate backbone of both DNA strands. wikipedia.orgnih.govacs.org This hydrogen abstraction initiates a series of reactions that ultimately result in double-stranded DNA scission, leading to cell death. wikipedia.orgoup.com The efficiency of this process is enhanced by the carbohydrate moiety, which not only provides binding affinity but also positions the enediyne core optimally for hydrogen abstraction. nih.govpnas.org

Triggering Mechanisms for Enediyne Cycloaromatization (e.g., Trisulfide Reduction)

In its native state, the enediyne core of this compound is stable. smu.edu Activation is initiated by a bio-orthogonal triggering system centered on its unique methyl trisulfide group. acs.orgnih.gov This process is initiated by the reductive cleavage of the trisulfide moiety, a reaction facilitated by intracellular reducing agents such as thiols, most notably glutathione. acs.orgnih.gov

The reduction of the trisulfide bond is a critical first step that unmasks a nucleophilic thiol group. smu.edugoogle.com This newly formed thiol then undergoes a rapid, intramolecular hetero-Michael addition to an adjacent α,β-unsaturated ketone within the aglycone structure. smu.eduacs.org This cyclization event dramatically alters the geometry of the bicyclo[7.3.1]enediyne core, forcing the two acetylenic carbons of the enediyne into closer proximity. srce.hr This induced strain significantly lowers the activation energy for the subsequent cycloaromatization, effectively "arming" the warhead for its attack on DNA. smu.edusrce.hr

Bergman Cyclization Leading to 1,4-Benzenoid Diradical Formation

Once triggered, the now highly strained enediyne core undergoes a spontaneous thermal reaction known as the Bergman cyclization. nih.govnih.govorganic-chemistry.org This cycloaromatization reaction is the chemical cornerstone of calicheamicin's activity, converting the 10-membered enediyne ring into an exceptionally reactive aromatic diradical. organic-chemistry.orgnumberanalytics.com

The product of this cyclization is a 1,4-benzenoid diradical, also referred to as a para-benzyne or 1,4-dehydrobenzene intermediate. nih.govsrce.hracs.org This species is a non-diffusible and highly potent radical that is generated in close proximity to the DNA backbone, due to the initial binding of the calicheamicin molecule in the minor groove. acs.orgresearchgate.net The formation of this diradical transforms the relatively stable calicheamicin molecule into a powerful DNA-cleaving agent.

Energetic and Stereochemical Considerations in Diradical Generation

The activation of this compound is governed by precise energetic and stereochemical principles. The untriggered, native form of the compound is kinetically stable, with the Bergman cyclization facing a substantial activation energy barrier of approximately 48.0 kcal/mol, which prevents its spontaneous activation. smu.edu

The triggering mechanism, particularly the intramolecular Michael addition, is energetically crucial. This step converts a cyclohexenone ring to a cyclohexanone (B45756) ring, relieving significant ring strain and lowering the activation barrier for the Bergman cyclization by about 30 kcal/mol. smu.edu This dramatic energy reduction allows the cycloaromatization to proceed readily at physiological temperatures. smu.eduorganic-chemistry.org

Stereochemistry also plays a decisive role. The specific configuration of the oligosaccharide chain and the methyl trisulfide group on the same side of the enediyne core is essential for the activation sequence. smu.edu This arrangement ensures the proper conformational changes occur upon reduction of the trisulfide, facilitating the Michael addition and subsequent ring strain necessary for cyclization. smu.edu The rate of the Bergman cyclization is highly sensitive to the distance between the reacting acetylenic carbons; the cyclic structure of calicheamicin's enediyne core pre-organizes these carbons, contributing to a lower activation barrier compared to acyclic enediynes. organic-chemistry.org

| Parameter | State of Calicheamicin | Approximate Value | Significance |

|---|---|---|---|

| Activation Energy for Bergman Cyclization | Untriggered | ~48 kcal/mol | Ensures stability of the drug before reaching its target. smu.edu |

| Activation Energy for Bergman Cyclization | Triggered | ~18 kcal/mol | Allows for spontaneous cyclization at physiological temperatures. smu.edu |

| Energy Change from Triggering Reaction | N/A | ~ -30 kcal/mol | Strain relief from Michael addition facilitates the reaction. smu.edu |

| Singlet-Triplet (S-T) Splitting | p-Benzyne Diradical | Small | Permits the diradical to engage in radical-type reactions. researchgate.net |

DNA Cleavage Chemistry Induced by this compound

Following the generation of the 1,4-benzenoid diradical, the final stage of calicheamicin's mechanism of action is the chemical destruction of the DNA duplex. This process is initiated by the abstraction of hydrogen atoms from the sugar-phosphate backbone, leading to both single- and double-strand breaks.

Hydrogen Atom Abstraction from the Deoxyribose Sugar Backbone

The aryltetrasaccharide tail of calicheamicin acts as a high-affinity delivery system, binding specifically within the minor groove of DNA. acs.orgresearchgate.netresearchgate.net This positions the newly formed p-benzyne diradical in direct proximity to the deoxyribose sugar units of the DNA backbone. researchgate.net The extremely reactive diradical then quenches itself by abstracting hydrogen atoms from these sugars. nih.govnih.govacs.org

This hydrogen atom abstraction is the primary DNA-damaging event. srce.hr Research has identified specific sites of hydrogen abstraction, most notably the C5' hydrogen of deoxyribose. nih.govacs.org Abstraction from the C4' hydrogen has also been observed. srce.hrresearchgate.net This event transforms the stable deoxyribose sugar into a highly unstable deoxyribosyl radical, initiating the process of strand scission. nih.govacs.org

Pathways to Single-Strand and Double-Strand DNA Break Formation

The formation of a deoxyribosyl radical on the DNA backbone is the penultimate step before strand cleavage. In the presence of molecular oxygen, this radical is rapidly trapped, which leads to a series of reactions culminating in the oxidative cleavage of the phosphodiester backbone. nih.govnih.govacs.org This results in an irreparable break in the DNA strand. nih.govacs.org

A key feature of calicheamicin's potency is its ability to induce double-strand breaks (DSBs) with high efficiency. researchgate.netresearchgate.net A single activated calicheamicin molecule is capable of abstracting hydrogen atoms from the sugar backbones of both DNA strands, leading to a DSB. srce.hrresearchgate.net This is a consequence of the diradical nature of the p-benzyne intermediate. The ratio of DSBs to single-strand breaks (SSBs) has been measured to be approximately 1:2 to 1:3, a remarkably high ratio that is central to its profound cytotoxicity. nih.gov The generation of DSBs is considered the crucial lesion responsible for the biological activity of this compound. nih.gov

Analysis of DNA Strand Scission Sites and Fragmentation Patterns

The DNA cleavage induced by this compound is not random but occurs at specific nucleotide sequences. acs.orgresearchgate.net The oligosaccharide portion of the molecule recognizes and binds to particular sequences, guiding the enediyne "warhead" to its preferred targets. scripps.edu

The double-strand breaks are typically staggered. A characteristic cleavage pattern involves hydrogen abstraction from the C5' position of a cytosine residue on one strand and the C4' position of a thymidine (B127349) residue located three base pairs away on the complementary strand. srce.hr This precise and efficient targeting results in defined DNA fragmentation patterns. In a cellular environment, these patterns can be influenced by the local chromatin architecture, with factors such as nucleosomes and bound transcription factors modulating the accessibility of DNA to the drug. mit.edu

| Feature | Description | Reference |

|---|---|---|

| Preferred Binding Sequences | Pyrimidine-rich regions, e.g., 5'-TCCT-3', 5'-TCC-3', 5'-CTC-3' | srce.hrpnas.orgresearchgate.net |

| Base Cleavage Hierarchy | Cytosine (C) >> Thymine (T) > Adenine (A) = Guanine (B1146940) (G) | pnas.org |

| Break Type | Primarily staggered double-strand breaks (DSBs) | srce.hr |

| DSB:SSB Ratio | Approximately 1:2 to 1:3 | nih.gov |

| Resulting DNA Ends | Can include 3'-phosphoglycolates and 5'-phosphates | researchgate.net |

Structural Biology of this compound-DNA Complexes

The interaction between calicheamicin and DNA is a highly specific process that relies on the structural characteristics of both the drug and the nucleic acid. pnas.org The binding is primarily directed towards the minor groove of the DNA, with the aryltetrasaccharide portion of the molecule playing a crucial role in sequence recognition. nih.govpnas.orgnih.gov This recognition is not solely based on the DNA sequence but also on its structure and flexibility. pnas.org

Conformational Changes in DNA upon this compound Binding

The binding of calicheamicin to the DNA duplex induces significant and localized conformational changes in the DNA structure. researchgate.netchemicalbook.com These structural perturbations are key to the drug's mechanism of action, facilitating the positioning of the enediyne "warhead" for DNA cleavage.

One of the most notable changes is the bending of the DNA helix upon drug binding. mit.edu Studies have shown that while calicheamicin binding sites are not inherently curved, the binding of the drug itself induces a bend in the DNA. mit.edu This suggests that calicheamicin preferentially binds to sequences that are flexible and can be easily bent into a conformation that optimizes electrostatic and hydrophobic interactions with the drug. mit.edu An unreactive analog, calicheamicin ε, has been used to demonstrate that these molecules can cause certain DNA oligonucleotides to bend to a degree that enhances their circularization ratio. researchgate.net

The binding also leads to a widening of the minor groove at the aglycone binding site, while the helical parameters at the carbohydrate binding site remain comparable to those of B-DNA. nih.govpnas.org NMR studies have revealed that the DNA must distort to accommodate the relatively rigid drug molecule. chemicalbook.com This distortion is most pronounced at the CpC step of the recognition sequence and appears to be linked to a widening of the minor groove. chemicalbook.com

Furthermore, specific localized perturbations within the DNA structure have been identified. These include changes in the sugar pucker patterns and shifts in imino proton complexation upon the formation of the calicheamicin-DNA complex. nih.govpnas.orgnih.gov Circular dichroism studies also indicate that the binding of calicheamicin to DNA results in an optically detectable conformational change from the typical B-form DNA. researchgate.netresearchgate.net

| Conformational Change | Description | Supporting Evidence |

|---|---|---|

| DNA Bending | The drug induces a bend in the DNA helix at the binding site. mit.edu | DNA cyclization experiments, Gel mobility studies mit.edu |

| Minor Groove Widening | The minor groove is widened specifically at the aglycone binding site. nih.govpnas.orgchemicalbook.com | NMR spectroscopy nih.govpnas.orgchemicalbook.com |

| Altered Sugar Pucker | Changes in the geometry of the deoxyribose sugars in the DNA backbone are observed. nih.govpnas.orgnih.gov | NMR spectroscopy nih.govpnas.orgnih.gov |

| Imino Proton Shifts | Shifts in the NMR signals of imino protons indicate localized perturbations. nih.govpnas.orgnih.gov | NMR spectroscopy nih.govpnas.orgnih.gov |

| B-form to Altered Conformation | A general change from the standard B-form DNA conformation is detected. researchgate.netresearchgate.net | Circular Dichroism (CD) spectroscopy researchgate.netresearchgate.net |

Molecular Modeling and Dynamics Simulations of this compound-DNA Interactions

Molecular modeling and dynamics simulations have been instrumental in elucidating the three-dimensional structure of calicheamicin-DNA complexes and understanding the specifics of their interaction. nih.govpnas.orgsmu.edu These computational methods, often used in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, provide a detailed picture of the binding event at an atomic level. nih.govpnas.orgpnas.org

Solution structures of complexes between calicheamicin γ1I and DNA hairpin duplexes have been determined using NMR and distance-refined molecular dynamics computations. nih.govpnas.org In these simulations, the starting model typically involves placing the calicheamicin molecule in an extended conformation outside the minor groove of a standard B-form DNA. pnas.org The system is then subjected to energy minimization and restrained molecular dynamics with simulated annealing to reach a stable complex structure. pnas.org

These simulations reveal that the aryltetrasaccharide segment of calicheamicin binds in the minor groove, spanning sequences like d(T-C-C-T)•d(A-G-G-A). nih.govnih.gov The thio sugar B and the thiobenzoate ring C are inserted deep into the groove. nih.gov The models highlight numerous van der Waals contacts and specific hydrogen bonding interactions that stabilize the complex. nih.govpnas.org For instance, the iodine and sulfur atoms of the calicheamicin molecule can form hydrogen bonds with exposed amino protons of guanine residues in the DNA. nih.govpnas.org

Molecular dynamics simulations have been performed using various force fields, such as the BMS nucleic acid force field, to study the behavior of the complex over time. tandfonline.com These simulations help in understanding how the environment and sequence context influence the DNA conformation and the drug's reactivity. smu.edutandfonline.com For example, DFT (Density Functional Theory) and MM (Molecular Mechanics) calculations have been used to investigate the triggering of the Bergman cyclization of calicheamicin within the minor groove of DNA. smu.edu The calculated docking energy for calicheamicin γ1I is approximately -12.5 kcal/mol, which is in close agreement with the experimentally measured value of -9.7 kcal/mol. smu.edu

Synthetic and Semisynthetic Strategies for Calicheamicin T Analogues

Total Synthesis Approaches to the Calicheamicin (B1180863) Scaffold

The total synthesis of calicheamicin γ1I, the most notable member of the family, represented a monumental challenge in organic chemistry due to its complex and unstable enediyne core and elaborate oligosaccharide structure. The efforts of several research groups, particularly those of K. C. Nicolaou and Samuel J. Danishefsky, were landmark achievements in the field. u-tokyo.ac.jpnih.gov

The synthetic campaigns were generally convergent, involving the separate synthesis of two major fragments: the aglycone (the enediyne-containing core, known as calicheamicinone) and the aryltetrasaccharide tail.

Synthesis of Calicheamicinone (B156449): The Danishefsky group first reported a racemic total synthesis of calicheamicinone in 1990. u-tokyo.ac.jpacs.orgacs.org Later, the Nicolaou group achieved the first enantioselective total synthesis of (-)-calicheamicinone, establishing the absolute stereochemistry of the natural product. u-tokyo.ac.jpsci-hub.seacs.org These syntheses required the development of novel methodologies to construct the strained bicyclo[7.3.1]tridec-9-ene-2,6-diyne system.

Synthesis of the Oligosaccharide: The synthesis of the aryltetrasaccharide portion was also a formidable task, involving the stereocontrolled assembly of four unusual sugar units and the aromatic ring.

Final Assembly: The culmination of these efforts was the successful total synthesis of calicheamicin γ1I itself, first reported by the Nicolaou group in 1992, which confirmed the assigned structure of the natural product. researchgate.netresearchgate.netacs.org These total syntheses not only provided access to the natural product but also opened avenues for creating designed analogues with potentially improved properties. researchgate.net

Semisynthetic Modifications and Derivatization of Calicheamicin T

While total synthesis provides ultimate control over molecular structure, it is often too lengthy and complex for the large-scale production of analogues. Semisynthesis, which starts with the natural product isolated from the fermentation of Micromonospora echinospora, offers a more practical approach for creating derivatives. wikipedia.orgcreative-biolabs.com This strategy is central to the production of calicheamicin-based ADCs.

This compound is itself a truncated derivative of calicheamicin γ1I, indicating that modifications to the oligosaccharide chain are a key area of exploration. nih.gov Studies on this compound have shown that it retains the ability to cause double-stranded DNA breaks, but it loses the sequence specificity of the parent molecule. nih.gov

The primary goal of semisynthetic modification is often to install a chemical linker that allows the potent calicheamicin payload to be attached to a targeting moiety, such as a monoclonal antibody. nih.gov This involves chemically altering specific functional groups on the calicheamicin molecule. For instance, a hydrazide derivative of Calicheamicin γ1I was developed for conjugation, forming a key component in clinically used ADCs. creative-biolabs.com These modifications are carefully designed to retain the cytotoxicity of the enediyne core while enabling its targeted delivery.

Rational Design and Synthesis of this compound Analogues

The rational design of calicheamicin analogues aims to modulate the molecule's properties, such as reactivity, DNA-binding specificity, and suitability for targeted delivery, to enhance its therapeutic index.

The enediyne core is the "warhead" of calicheamicin, responsible for generating the DNA-cleaving 1,4-didehydrobenzene diradical upon activation. creative-biolabs.com The natural trisulfide trigger is essential for this process. Researchers have designed and synthesized simplified calicheamicin mimics with novel initiation mechanisms to create more stable or selectively activated compounds. nih.gov

Some synthetic strategies have focused on creating hybrid molecules, such as calicheamicin-dynemicin hybrids, to explore new structures with potent cytotoxic activity. elsevierpure.com More recent innovations include the development of simple molecular mimics based on diazonium salts, which can be synthesized in very few steps. acs.orgnih.gov These mimics can generate DNA-cleaving aryl radicals upon activation by light, offering a modular and more cost-effective alternative to the complex natural enediyne core. acs.orgnih.gov Such approaches allow for tuning the molecule's potency and provide opportunities for spatiotemporal control over its cytotoxic action. acs.org

The aryltetrasaccharide portion of calicheamicin is crucial for its sequence-specific binding within the minor groove of DNA. wikipedia.org Altering this structure has profound effects on the molecule's biological activity.

The case of this compound, a derivative with a truncated oligosaccharide, clearly demonstrates this principle. While this compound can still bind in the minor groove and induce double-stranded DNA cleavage, it does so non-selectively. nih.gov This finding suggests that while the first two sugar units are sufficient for minor groove insertion, the complete oligosaccharide is required to confer the high degree of sequence specificity observed with calicheamicin γ1I. nih.gov

Synthetic mimics that lack the oligosaccharide DNA-binding domain have also been created. These simpler enediyne analogues were found to be significantly less potent than the natural compound, reinforcing the importance of the glycosidic moiety for effective DNA targeting and subsequent cleavage. nih.gov

The extreme potency of calicheamicins makes them unsuitable for use as standalone drugs but ideal as payloads for ADCs. The linker connecting the calicheamicin derivative to the antibody is a critical component that heavily influences the ADC's stability, efficacy, and safety. nih.gov

Cleavable Linkers: Early calicheamicin ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg) and inotuzumab ozogamicin (Besponsa), utilize a cleavable hydrazone linker. nih.govaacrjournals.orgresearchgate.net This type of linker is designed to be stable in the bloodstream (at neutral pH) but is hydrolyzed under the acidic conditions of the lysosome after the ADC is internalized by a target cancer cell. broadpharm.com The release of a membrane-permeable payload can lead to a "bystander effect," where the toxin can kill adjacent antigen-negative tumor cells, which can be therapeutically advantageous. broadpharm.com

Non-Cleavable Linkers: To improve stability, non-cleavable linkers, such as amide linkers, have been developed. acs.org These linkers require the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue. rsc.org This approach can reduce off-target toxicity and may overcome certain drug resistance mechanisms. acs.orgrsc.org

Site-Specific Conjugation and Novel Linkers: A significant advancement in ADC technology is the move towards site-specific conjugation. First-generation ADCs used chemistry that attached linkers to lysine (B10760008) residues on the antibody, resulting in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs). aacrjournals.org Newer strategies employ novel linker chemistry for site-specific attachment, for instance, by creating a disulfide bond between the calicheamicin derivative and an engineered cysteine on the antibody. nih.govaacrjournals.org This "linkerless" or "traceless" conjugation approach produces homogeneous ADCs with minimal aggregation, increased stability in circulation, and improved tolerability. nih.govresearchgate.net

The choice of linker profoundly impacts the ADC's properties, and ongoing research focuses on optimizing linker design to achieve the perfect balance between stability in circulation and efficient payload release within the target cell. nih.gov

Advanced Research Methodologies for Calicheamicin T Studies

Spectroscopic and Biophysical Techniques for DNA Interaction Analysis

Spectroscopic and biophysical methods are indispensable for dissecting the molecular interactions between calicheamicin (B1180863) and DNA, offering detailed information about binding modes, structural alterations, and functional consequences.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structures of calicheamicin in complex with various DNA sequences in solution researchgate.netresearchgate.netchemicalbook.compnas.orgpnas.org. These studies, often involving calicheamicin γ1I and its analogs, have revealed that the molecule binds within the minor groove of the DNA double helix pnas.orgpnas.orgwikipedia.org. NMR data has established that the sequence specificity of calicheamicin binding is largely attributed to its aryl tetrasaccharide moiety, which engages in specific recognition with DNA sequences, particularly those containing TCCT motifs researchgate.netpnas.orgpnas.org. Upon binding, calicheamicin induces significant conformational changes in the DNA, often characterized by a widening of the minor groove at the site of aglycone interaction researchgate.netchemicalbook.compnas.orgpnas.org. While the DNA undergoes notable distortions, NMR studies suggest that the calicheamicin molecule itself remains relatively rigid and does not undergo substantial conformational changes upon binding researchgate.netchemicalbook.com. Furthermore, NMR experiments have provided evidence for direct hydrogen abstraction from DNA by the calicheamicinone (B156449) core, with the carbohydrate domain playing a crucial role in positioning the drug for this critical step researchgate.net.

Circular Dichroism (CD) spectroscopy is a sensitive technique used to monitor changes in DNA conformation upon interaction with small molecules like calicheamicin researchgate.netresearchgate.netnih.govacs.orgresearchgate.net. Calicheamicin possesses a characteristic CD spectrum featuring a negative exciton (B1674681) couplet around 313 nm and 275 nm, primarily arising from the interaction between its enediyne and dienone chromophores researchgate.netnih.govacs.org. Studies employing CD titrations have demonstrated that calicheamicin binding to DNA induces optically detectable alterations in the DNA's B-form structure researchgate.netnih.gov. Specifically, binding can lead to a decrease in the ellipticity at the positive 270 nm signal and a slight red shift in the exciton couplet bands researchgate.netnih.gov. These spectral changes have allowed for the estimation of binding constants, with values reported for calicheamicin γ1I and its analog epsilon as approximately 9x105 M-1 and 5x104 M-1, respectively researchgate.netnih.gov. CD spectroscopy also serves as a valuable tool for screening potential DNA-targeted drugs by detecting drug-induced DNA conformational changes researchgate.net.

Gel electrophoresis techniques, including polyacrylamide gel electrophoresis (PAGE), are fundamental for analyzing the DNA cleavage products induced by calicheamicin nih.govnih.govpnas.orgoup.com. These methods allow for the separation and visualization of DNA fragments generated by the drug's action, providing insights into the site and extent of damage. Footprinting assays, such as hydroxyl radical footprinting (HRF) and DNase I footprinting, are employed to map the precise binding sites of calicheamicin on DNA oup.comnih.govresearchgate.net. HRF, utilizing hydroxyl radicals to cleave exposed DNA regions, offers high resolution and has indicated that calicheamicin epsilon binds in the minor groove, protecting approximately four nucleotides on each DNA strand nih.govresearchgate.net. DNase I footprinting has revealed that calicheamicin exhibits sequence selectivity, with a preference for GC-rich regions, although it also cleaves efficiently at AT tracts nih.govoup.com. Studies using gel mobility assays have also shown that while calicheamicin binding sites may not inherently be curved, the drug and its oligosaccharide moiety can induce DNA bending upon binding mit.edu. The truncated derivative, calicheamicin T, cleaves DNA non-selectively, underscoring the importance of binding specificity mediated by the full carbohydrate structure for the intact drug's targeted cleavage nih.gov.

Capillary Electrophoresis (CE) has emerged as a powerful technique for quantitatively assessing the binding affinities of calicheamicin and its derivatives to DNA researchgate.netacs.orgresearchgate.net. CE allows for the precise measurement of interactions, providing valuable kinetic and thermodynamic data. Studies utilizing CE have focused on understanding the molecular basis for calicheamicin's pyrimidine-selective DNA binding, particularly concerning its oligosaccharide components acs.orgresearchgate.net. For instance, CE has been employed to determine binding affinities of calicheamicin oligosaccharide analogs, contributing to the understanding of how the drug recognizes specific DNA sequences researchgate.net. While specific binding constants derived solely from CE are detailed in fewer results, the technique is recognized for its utility in quantifying these interactions researchgate.netacs.orgresearchgate.net.

Table 1: Binding Affinities of Calicheamicin and its Derivatives to DNA

| Compound / Derivative | Technique | Binding Affinity (KD or KI) | Reference |

| Calicheamicin γ1I | CD Spectroscopy | 9 x 105 M-1 | researchgate.netnih.gov |

| Calicheamicin ε | CD Spectroscopy | 5 x 104 M-1 | researchgate.netnih.gov |

| Calicheamicin-DNA complex | Gel Shift Assay (mentioned with CE) | 135 nM | researchgate.net |

| Calicheamicin oligosaccharide | Competition Assay (mentioned with CE) | 4.1 µM (KI) | researchgate.net |

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches, including quantum mechanical calculations and molecular dynamics simulations, complement experimental studies by providing atomic-level detail on reaction mechanisms and molecular behavior.

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), have been extensively applied to elucidate the complex reaction pathways involved in calicheamicin's DNA cleavage mechanism researchgate.netsmu.eduutexas.edu. The core of calicheamicin's activity lies in its enediyne moiety, which, upon activation, undergoes a Bergman cyclization to form a highly reactive diradical species wikipedia.orgsmu.eduutexas.edu. QM calculations have revealed that the spontaneous Bergman cyclization of the intact enediyne requires a substantial activation energy, estimated to be around 48.0 kcal/mol smu.eduutexas.edu. This high energy barrier necessitates a "triggering" mechanism, typically involving nucleophilic attack (e.g., by thiols like glutathione) on the trisulfide group, leading to structural rearrangements that lower the activation energy for cyclization smu.eduutexas.edu. The resultant diradical then abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, initiating a cascade of events that culminates in DNA strand scission wikipedia.orgsmu.eduutexas.edu. Molecular dynamics simulations, often integrated with NMR data, have also been employed to refine the structural models of calicheamicin-DNA complexes, providing insights into the dynamic aspects of binding and orientation pnas.org.

Table 2: Computational Energetics of Calicheamicin's Bergman Cyclization

| Calculation Method | Activation Enthalpy (kcal/mol) | Notes | Reference |

| B3LYP/3-21G | 48.0 | For spontaneous Bergman cyclization of the untriggered enediyne. | smu.eduutexas.edu |

| B3LYP/6-31GA | ~45.0 | Lowered barrier compared to B3LYP/3-21G. | smu.edu |

| CCSD(T)/6-311GA | 17.1 | For a simplified model, indicating a significantly lower barrier after triggering. | smu.edu |

Compound Name List

Calicheamicin

Calicheamicin γ1

Calicheamicin γ1I

this compound

Calicheamicin ε (epsilon)

Calicheamicinone

Esperamicin

Esperamicin A1

Esperamicin C

Neocarzinostatin

Dyneamicin

Gemtuzumab Ozogamicin (B1678132)

Inotuzumab Ozogamicin

Mylotarg

Besponsa

Bleomycin

Methidiumpropyl–EDTA–Fe(II)

EDTA–Fe(II)

Netropsin

Distamycin

Hoechst 33258

Ethidium bromide

Acridone derivatives

Ellipticine

Metformin

Adriamycin

Thiabendazole

Piperine

Methimazole

Dapsone

Epirubicin

Valacyclovir

Imatinib

2-methyl-9-hydroxyellipticinium acetate (B1210297)

AT2433-B1

Iso-AT2433-B1

Duocarmycin

Duocarmycin analogs

MDX-1203

SYD-985

α-amanitin

Irinotecan

Pyrrolobenzodiazepines

Molecular Docking and Dynamics for Ligand-DNA Complex Modeling

The intricate interaction between this compound and DNA is fundamental to its cytotoxic action. Molecular docking and dynamics (MD) simulations are crucial computational tools for elucidating these interactions at an atomic level. Studies on closely related calicheamicins, particularly Calicheamicin γ1I, have provided significant insights that are applicable to this compound, given their shared structural features and DNA-cleaving mechanism.

Research has established that calicheamicins bind within the minor groove of double-stranded DNA, with a preference for specific sequences, notably TCCT/AGGA tracts nih.govnih.govrsc.orgcreativebiolabs.netresearchgate.netoup.com. Molecular dynamics simulations, often combined with Nuclear Magnetic Resonance (NMR) data, have been instrumental in mapping the precise orientation and stability of these complexes nih.govnih.govtandfonline.comresearchgate.netpnas.org. These simulations allow researchers to visualize how the aryltetrasaccharide moiety of the calicheamicin molecule engages in sequence-specific recognition through a network of van der Waals contacts and hydrogen bonds with the DNA minor groove nih.govnih.govresearchgate.net. For instance, studies have indicated that the iodine and sulfur atoms within the calicheamicin structure play a role in forming stabilizing interactions with guanine (B1146940) residues nih.gov.

Furthermore, MD simulations help to understand the conformational dynamics of both the ligand and the DNA upon complex formation, revealing localized perturbations in the DNA helix nih.gov. The ability of these computational methods to accurately predict binding modes and energetic contributions is vital for understanding how the enediyne "warhead" is positioned to abstract hydrogen atoms from the DNA backbone, initiating the Bergman cyclization and subsequent DNA strand scission nih.govrsc.orgcreativebiolabs.netsmu.edu. Density functional theory and molecular mechanics calculations have been employed to describe the DNA binding and cleavage mechanisms of calicheamicins researchgate.netsmu.edu.

Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

The biosynthesis of calicheamicins is a complex, multi-step process orchestrated by a dedicated gene cluster encoding a series of enzymes, including iterative type I polyketide synthases (PKSs) and various tailoring enzymes nih.govresearchgate.netucsc.edunih.govpnas.org. Engineering this pathway offers a powerful strategy to understand its intricacies, produce novel analogs, and potentially enhance the yield of calicheamicin or its precursors. Combinatorial biosynthesis, which involves manipulating genes and enzymes from different pathways or modifying existing ones, is a key approach in this field for generating structural diversity and discovering new drug leads researchgate.netnih.gov.

The calicheamicin biosynthetic gene cluster contains genes responsible for synthesizing the enediyne core structure via PKSs, as well as enzymes that modify the core and assemble the characteristic aryltetrasaccharide side chain researchgate.netpnas.orgacs.org. Elucidating the functions of all genes within this cluster, including those previously annotated as "unknowns," is crucial for complete pathway reconstruction and engineering acs.org. By studying these enzymes, researchers aim to gain insights into the unique chemical transformations involved, such as glycosylation, oxidation, and methylation, which are critical for producing the final bioactive molecule nih.govnih.govpnas.orgnih.govnih.govacs.org.

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Heterologous expression systems, typically utilizing microbial hosts like Escherichia coli or Streptomyces species, are indispensable for studying individual enzymes and reconstructing complex biosynthetic pathways like that of calicheamicin nih.govacs.orgnih.govoup.com. The calicheamicin biosynthetic gene cluster has been successfully cloned and sequenced, providing the genetic blueprint for these efforts acs.org.

Researchers have employed heterologous expression to characterize specific enzymes involved in calicheamicin biosynthesis. For instance, the glycosyltransferases (GTs) CalG1, CalG2, CalG3, and CalG4, responsible for assembling the aryltetrasaccharide, have been heterologously expressed and their structures elucidated, confirming their regiospecific roles in sequential glycosylation pnas.orgnih.govnih.govresearchgate.net. Similarly, enzymes involved in modifying the orsellinic acid moiety, such as the P450 oxidase CalO2 and O-methyltransferases CalO1 and CalO6, have been expressed in E. coli for biochemical characterization and to understand their contribution to the pathway nih.govnih.gov.

Furthermore, the expression of genes encoding calicheamicin resistance proteins, such as CalC, CalU16, and CalU19, in E. coli has been used to confer resistance and study their functional roles, potentially related to self-resistance mechanisms or triggering the enediyne warhead acs.org. The ability to express these genes in a heterologous host allows for detailed biochemical analysis and provides a foundation for attempting the reconstruction of the entire pathway or specific branches thereof, enabling the production of calicheamicin or its intermediates in a controlled environment nih.govgoogle.com.

Enzymatic Diversification Strategies for Novel this compound Derivatives

Enzymatic diversification offers a targeted approach to generate novel calicheamicin derivatives with potentially improved or altered biological activities. This strategy leverages the inherent properties of enzymes, such as substrate promiscuity and specificity, to modify existing calicheamicin structures or their biosynthetic precursors nih.gov.

Glycosyltransferases (GTs) play a pivotal role in assembling the complex aryltetrasaccharide side chain of calicheamicin, which is critical for DNA binding pnas.orgnih.gov. Many GTs exhibit relaxed substrate specificity, allowing them to transfer non-native sugars or act on modified aglycones nih.gov. For example, CalG1 has been utilized in vitro for "glycorandomization" reactions, where it transfers various sugars to different calicheamicin analogues, creating libraries of novel glycosylated compounds nih.gov. The structural characterization of calicheamicin GTs provides valuable insights into their substrate binding pockets, guiding rational engineering efforts to enhance their activity or alter their specificity for creating new derivatives pnas.orgresearchgate.net.

Beyond glycosylation, enzymes involved in the modification of the aromatic core, such as O-methyltransferases (e.g., CalO6) and P450 hydroxylases (e.g., CalO2), also present opportunities for diversification. By engineering these enzymes or their substrates, researchers can introduce modifications at specific positions, leading to novel calicheamicin derivatives. The promiscuity of these tailoring enzymes can be exploited through combinatorial biosynthesis strategies to generate diverse structural variants nih.govacs.org. These enzymatic approaches are essential for exploring the structure-activity relationships of calicheamicins and for developing next-generation therapeutic agents.

Key Enzymes in Calicheamicin Biosynthesis

| Enzyme Name | Gene | Proposed Function | Relevant Section(s) |

| CalE8 | calE8 | Iterative Type I Polyketide Synthase (PKS) | 5.3, 5.3.1 |

| CalO1 | calO1 | Orsellinic acid C3 O-methyltransferase | 5.3, 5.3.2 |

| CalO2 | calO2 | Orsellinic acid P450 oxidase | 5.3, 5.3.2 |

| CalO6 | calO6 | Orsellinic acid C2 O-methyltransferase | 5.3, 5.3.2 |

| CalG1 | calG1 | Glycosyltransferase (external); transfers a sugar to the aglycone | 5.3, 5.3.1, 5.3.2 |

| CalG2 | calG2 | Glycosyltransferase (internal); involved in hydroxylamine (B1172632) glycosylation | 5.3, 5.3.1, 5.3.2 |

| CalG3 | calG3 | Glycosyltransferase (internal); involved in sequential glycosylation | 5.3, 5.3.1, 5.3.2 |

| CalG4 | calG4 | Glycosyltransferase (external); transfers TDP-aminodideoxypentose | 5.3, 5.3.1, 5.3.2 |

| CalC | calC | Enediyne self-sacrifice resistance protein | 5.3.1 |

| CalU16, CalU19 | calU16, calU19 | Proteins of unknown function, potentially involved in resistance or triggering | 5.3.1 |

Compound Name List

this compound

Calicheamicin γ1I

Calicheamicin γ1

Calicheamicin ε

Calicheamicin α2I

Calicheamicin α3I

Calicheamicin β1I

Calicheamicin β1Br

Calicheamicin γ1Br

Calicheamicin δ1I

Orsellinic acid (OSA)

TDP-sugars (Thymidine diphosphate (B83284) sugars)

TDP-rhamnose

TDP-methoxy-rhamnose

TDP-α-D-glucose

TDP-aminodideoxypentose

Calicheamicin T As a Molecular Tool in Biological Research

Probing DNA Damage Response Pathways at the Molecular Level

Calicheamicin (B1180863) T, similar to its parent compound, functions by binding to the minor groove of DNA and, upon activation, generates a diradical species that abstracts hydrogen atoms from the deoxyribose backbone, leading to DNA strand scission acs.orgwikipedia.orgcreativebiolabs.net. This induced DNA damage, primarily double-strand breaks (DSBs) creativebiolabs.netnih.gov, serves as a trigger to activate cellular DNA damage response (DDR) pathways. Researchers utilize Calicheamicin T to precisely initiate these responses, enabling the study of various repair mechanisms such as homologous recombination (HR), non-homologous end joining (NHEJ), and nucleotide excision repair (NER) nih.govanr.frconfex.com.

By introducing controlled DNA damage with this compound, scientists can investigate the recruitment and activity of key proteins involved in DNA repair, checkpoint activation, and signal transduction. For instance, studies have shown that DSBs induced by calicheamicin derivatives activate DNA-dependent protein kinase (DNA-PK) and downstream signaling cascades involving checkpoint kinases like ATM and ATR, ultimately leading to cell cycle arrest or apoptosis nih.govpharmgkb.org. Furthermore, the ability of this compound to induce specific types of DNA lesions allows for the dissection of the molecular events governing the choice between different repair pathways nih.govanr.fr. Research has also explored the role of specific genes within the DDR pathway in predicting cellular response to calicheamicin-induced damage, suggesting its utility in understanding drug resistance mechanisms and developing predictive biomarkers nih.govconfex.comaacrjournals.org.

Table 1: DNA Damage Response Pathways Investigated Using this compound

| Pathway/Process Studied | Mechanism of this compound Action | Observed Cellular Response | Key Proteins/Factors Involved |

| Double-Strand Break (DSB) Repair | Induces DSBs via diradical formation | Activation of repair machinery | DNA-PK, ATM, ATR, NHEJ factors (e.g., XRCC4, DNA-PKcs), HR factors |

| Cell Cycle Checkpoint Activation | Induces DSBs, triggering signaling cascades | G2/M arrest | CHK1, CHK2, p53, Cyclin B1 |

| Apoptosis Induction | Overwhelming DNA damage | Programmed cell death | Caspase 3, Bcl-2 family proteins |

| DNA Excision Repair | Induces single-strand breaks | Activation of repair pathways | GADD45A, PARP1 |

Investigation of Chromatin Structure and Dynamics using this compound as a Probe

The interaction of this compound with DNA within the context of chromatin provides insights into how the genomic environment influences DNA accessibility and damage susceptibility. While the parent calicheamicin's aryltetrasaccharide tail is known to confer sequence specificity and contribute to DNA binding, studies using truncated derivatives like this compound can help elucidate the role of different molecular components in DNA interaction and cleavage pnas.org.

Research suggests that chromatin structure, including nucleosome positioning and DNA accessibility, can modulate the efficacy and specificity of enediyne antibiotics like calicheamicin mit.edu. This compound can be used as a probe to investigate how tightly packed chromatin regions (heterochromatin) might protect DNA from damage, or how transcriptionally active regions (euchromatin) with more open structures might be more susceptible to cleavage mit.edugu.senih.govmedrxiv.org. By mapping the sites of DNA damage induced by this compound within specific genomic loci, researchers can infer information about the local chromatin environment. For example, studies with related enediynes have shown that nucleosome cores can suppress DNA damage, while transcription factor binding sites can either suppress or enhance damage depending on the specific protein and its interaction with the DNA minor groove mit.edu.

The ability to study this compound's interaction with DNA in the context of chromatin allows for a deeper understanding of how the physical organization of the genome impacts the action of DNA-damaging agents and, by extension, how cellular processes that alter chromatin structure might influence drug efficacy or DNA repair mit.edugu.senih.govmedrxiv.org.

Table 2: this compound as a Probe for Chromatin Studies

| Chromatin Feature Investigated | How this compound is Used as a Probe | Potential Insights Gained |

| DNA Accessibility | Mapping cleavage sites within specific genomic regions | Identifying regions of open vs. closed chromatin |

| Nucleosome Positioning | Assessing differential damage susceptibility in nucleosome-bound DNA | Understanding how nucleosomes shield DNA from damage |

| Transcription Factor Binding | Observing changes in cleavage patterns near TF binding sites | Investigating TF-DNA interactions and their influence on DNA damage |

| Chromatin Dynamics | Studying how dynamic chromatin changes affect this compound binding/cleavage | Elucidating the role of chromatin remodeling in DNA damage susceptibility |

Development of this compound-Based Molecular Probes for Cellular Studies

The chemical versatility of calicheamicin derivatives, including this compound, makes them amenable to conjugation with various molecules, enabling the development of specialized molecular probes for cellular studies. These probes can be designed to visualize DNA damage in real-time, track cellular processes, or deliver the cytotoxic payload to specific cellular compartments or targets.

Researchers have explored modifying calicheamicin to create probes that can be detected using fluorescence microscopy or other imaging techniques. For instance, calicheamicin derivatives can be synthesized with functional groups that allow for click chemistry conjugation (e.g., alkyne or azide (B81097) groups) to biomolecules or fluorescent tags medchemexpress.com. Such probes could be used to study the localization of DNA-damaging agents within cells, to monitor the kinetics of DNA damage induction and repair in living cells, or to identify cellular components that interact with the drug.

Furthermore, the development of antibody-drug conjugates (ADCs) utilizing calicheamicin derivatives highlights the potential for targeted delivery. While this compound itself might not be directly conjugated in all ADC applications, its structural basis and mechanism of action inform the design of such probes. These ADCs deliver the calicheamicin payload specifically to cells expressing certain antigens, allowing for localized DNA damage induction and subsequent cell death acs.orgcreativebiolabs.netpharmgkb.orgaacrjournals.org. The principles behind developing these targeted ADCs, such as site-specific conjugation and linker chemistry, are transferable to creating novel cellular probes that leverage this compound's DNA-damaging capabilities for specific cellular investigations aacrjournals.orggoogle.comgoogle.com. The design of simplified calicheamicin mimics, which may include derivatives like this compound, also offers a route to creating more easily synthesized and versatile probes for diverse cellular applications nih.gov.

Table 3: Applications of this compound-Based Molecular Probes

| Probe Type/Strategy | Modification/Conjugation | Cellular Application | Potential Insights |

| Fluorescent Probes | Conjugation with fluorophores (e.g., via click chemistry) | Imaging DNA damage in living cells, tracking drug localization | Visualizing DNA repair foci, monitoring drug uptake and distribution |

| Targeted ADCs (using calicheamicin derivatives) | Antibody conjugation via specialized linkers | Specific delivery to antigen-expressing cells | Studying targeted DNA damage, evaluating therapeutic strategies |

| Modified Calicheamicins | Synthesis of simplified mimics | Development of versatile research tools | Investigating structure-activity relationships, creating probes for specific assays |

Compound Names Mentioned:

this compound

Calicheamicin γ1

Calicheamicin γ1I

N-acetyl g1 calicheamicin

N-acetyl gamma calicheamicin dimethyl hydrazide

Gemtuzumab ozogamicin (B1678132) (GO)

Inotuzumab ozogamicin

Esperamicin

Neocarzinostatin

Kedarcidin

Shishijimicin A

CLM-MG (methyl glycoside of the aryltetrasaccharide of calicheamicin gamma 1I)

CalichDMH

T-calicheamicin D (T-CaliD)

T-calicheamicin G (T-CaliG)

T-PBD

T-DM1

T-May (T-Ahx-maytansine)

PF-06647263

CMD-193

Mylotarg

Q & A

Q. What is the molecular mechanism by which Calicheamicin T induces DNA cleavage, and how does it differ from calicheamicin γ1I?

this compound, a truncated derivative of calicheamicin γ1I, undergoes Bergman cyclization to generate a 1,4-didehydrobenzene diradical, which abstracts hydrogen atoms from the deoxyribose backbone, causing double-strand DNA breaks. Unlike calicheamicin γ1I, which cleaves DNA with sequence specificity (e.g., at oligopyrimidine tracts), this compound exhibits nonselective cleavage due to reduced binding specificity despite retaining double-strand cleavage capability. This suggests that cyclization kinetics alone do not determine specificity; binding orientation and minor groove interactions are critical . Methodological Insight : To study cleavage patterns, use gel electrophoresis with radiolabeled DNA and sequencing analysis to map cleavage sites. Compare results with footprinting assays for calicheamicin γ1I .

| Feature | Calicheamicin γ1I | This compound |

|---|---|---|

| Cleavage Specificity | Sequence-specific (e.g., TCCT) | Nonselective |

| Binding Determinants | Aryltetrasaccharide + iodine | Aglycone + first two sugars |

| Groove Interaction | Minor groove, induced fit | Minor groove, less precise |

Q. Which structural features of this compound are critical for DNA interaction, and how can these be experimentally validated?

The aglycone and first two sugar residues of this compound facilitate minor groove binding, while the absence of the full tetrasaccharide domain reduces sequence specificity. Key interactions include van der Waals contacts and hydrogen bonding with guanine residues. The iodine atom in the thiobenzoate ring enhances affinity for G-C-rich regions. Methodological Insight : Employ NMR spectroscopy and molecular dynamics simulations to resolve drug-DNA complex structures. Mutagenesis studies (e.g., replacing iodine with other halogens) can validate its role in binding .

Q. What experimental approaches are used to assess the cytotoxicity and therapeutic potential of this compound in tumor models?

In vitro cytotoxicity is measured via cell viability assays (e.g., MTT) at picomolar-nanomolar concentrations. In vivo efficacy is evaluated in xenograft models, with tumor regression monitored at doses of 0.5–1.5 μg/kg. Pharmacokinetic (PK) studies using HPLC-MS quantify serum concentrations of unconjugated calicheamicin, ensuring detection limits of 0.05 ng/mL .

Advanced Research Questions

Q. How can synthetic chemistry strategies address the challenges in producing this compound analogs with enhanced selectivity?

The Ramberg–Bäcklund reaction enables synthesis of cyclic enediynes, while modular approaches allow truncation of the oligosaccharide domain. Replacements of the thiobenzoate iodine with bioisosteres (e.g., -CF₃) or modifications to the aglycone can alter DNA binding kinetics. Validate analogs using DNA cleavage assays and molecular docking studies .

Q. How can researchers resolve contradictions in reported DNA cleavage patterns of this compound across experimental models?

Discrepancies may arise from variations in DNA conformation (e.g., A-T vs. G-C tracts) or redox conditions. Use standardized DNA substrates (e.g., hairpin duplexes with defined sequences) and control buffer systems (e.g., glutathione levels). Cross-validate findings with X-ray crystallography and chemical probing (e.g., hydroxyl radical footprinting) .

Q. What strategies optimize the stability of this compound-based antibody-drug conjugates (ADCs) to minimize off-target toxicity?

- Linker Design : Use protease-cleavable linkers (e.g., dipeptide Val-Cit) resistant to serum proteases but activated in lysosomal environments.

- Conjugation Chemistry : Site-specific conjugation (e.g., cysteine-engineered antibodies) ensures uniform drug-to-antibody ratios (DAR).

- Analytical Validation : Monitor premature release via LC-MS and assess toxicity in hepatic cell lines (e.g., HepG2) .

Q. What genetic tools are available to study the biosynthesis of this compound in Micromonospora echinospora?

Mutant strains (e.g., DR43, DR46) blocked in calicheamicin biosynthesis enable identification of biosynthetic intermediates via TLC and HPLC. Complementation assays with cloned gene clusters (e.g., calC homologs) elucidate polyketide cyclase roles. Genomic mining identifies regulatory elements (e.g., iterative type I PKS) .

Methodological Considerations

- DNA Binding Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) for target sequences.

- Toxicity Profiling : Primary hepatocyte cultures assess liver toxicity risks linked to ADC instability .

- Synthetic Validation : Enantioselective synthesis routes (e.g., Nicolaou’s total synthesis) ensure stereochemical fidelity for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.